3-Chloro-D-Melphalan Hydrochloride
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Overview
Description
3-Chloro-D-Melphalan Hydrochloride is a synthetic compound with the molecular formula C13H17Cl3N2O2·HCl and a molecular weight of 376.106 g/mol It is a derivative of melphalan, a well-known alkylating agent used in chemotherapy
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-D-Melphalan Hydrochloride typically involves the chlorination of melphalan. The process begins with the protection of the amino group of melphalan, followed by chlorination using thionyl chloride or phosphorus pentachloride. The final step involves deprotection to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-D-Melphalan Hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .
Scientific Research Applications
3-Chloro-D-Melphalan Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with DNA and proteins.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
3-Chloro-D-Melphalan Hydrochloride exerts its effects primarily through alkylation. It binds to the N7 position of guanine in DNA, causing inter-strand cross-links that disrupt DNA synthesis and transcription. This leads to cytotoxicity in both dividing and non-dividing tumor cells . The compound is taken up by tumor cells via a neutral amino acid active pathway shared by leucine .
Comparison with Similar Compounds
Similar Compounds
Melphalan: The parent compound, used widely in chemotherapy.
Busulfan: Another alkylating agent used in bone marrow transplantation.
Chlorambucil: Similar in structure and used in the treatment of chronic lymphocytic leukemia.
Uniqueness
3-Chloro-D-Melphalan Hydrochloride is unique due to its specific chlorination, which may enhance its reactivity and efficacy compared to its parent compound, melphalan .
Properties
Molecular Formula |
C13H18Cl4N2O2 |
---|---|
Molecular Weight |
376.1 g/mol |
IUPAC Name |
(2R)-2-amino-3-[4-[bis(2-chloroethyl)amino]-3-chlorophenyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C13H17Cl3N2O2.ClH/c14-3-5-18(6-4-15)12-2-1-9(7-10(12)16)8-11(17)13(19)20;/h1-2,7,11H,3-6,8,17H2,(H,19,20);1H/t11-;/m1./s1 |
InChI Key |
LKVDNEYWRBJUKY-RFVHGSKJSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@H](C(=O)O)N)Cl)N(CCCl)CCCl.Cl |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)Cl)N(CCCl)CCCl.Cl |
Origin of Product |
United States |
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